![molecular formula C24H25N7OS B14921573 2-({4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14921573.png)
2-({4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the naphthyl and pyridyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new medications.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-METHYL-5-[1-(1-NAPHTHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H25N7OS |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H25N7OS/c1-16-8-6-11-19(26-16)14-25-28-22(32)15-33-24-30-29-23(31(24)3)17(2)27-21-13-7-10-18-9-4-5-12-20(18)21/h4-14,17,27H,15H2,1-3H3,(H,28,32)/b25-14+ |
InChI Key |
JYPXPMLOQOILRG-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C)C(C)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C)C(C)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


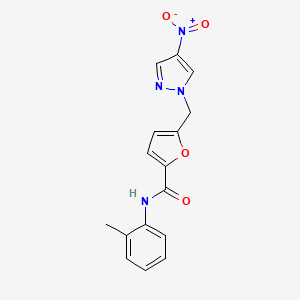
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921498.png)
![(4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14921499.png)
![ethyl {2-bromo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14921507.png)
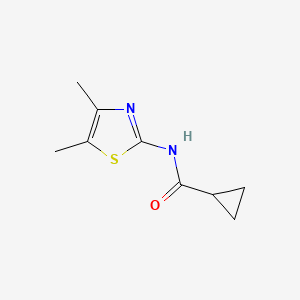
![(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921525.png)
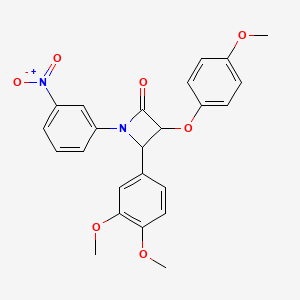
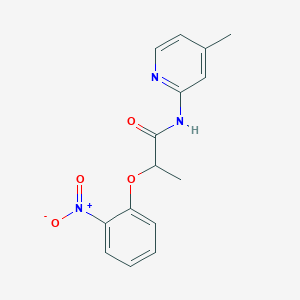
![N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921532.png)
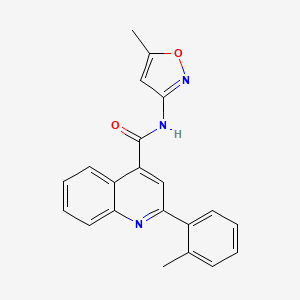
methanone](/img/structure/B14921538.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14921553.png)
![Ethyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14921561.png)
![3-[1'-ethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B14921567.png)
